
Bis(4-chlorophenyl) (dichloromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups and a dichloromethyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) (dichloromethyl)phosphonate typically involves the reaction of 4-chlorophenyl derivatives with dichloromethylphosphonate precursors. One common method includes the use of Grignard reagents, where 4-chlorophenylmagnesium bromide reacts with dichloromethylphosphonate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-chlorophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl) (dichloromethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl) (dichloromethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a phosphonate group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a phosphonate group.
Bis(4-chlorobutyl) (dichloromethyl)phosphonate: Similar phosphonate structure but with different alkyl groups .
Uniqueness
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is unique due to its specific combination of 4-chlorophenyl and dichloromethyl groups attached to a phosphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
21100-68-5 |
|---|---|
Fórmula molecular |
C13H9Cl4O3P |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenoxy)-(dichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl4O3P/c14-9-1-5-11(6-2-9)19-21(18,13(16)17)20-12-7-3-10(15)4-8-12/h1-8,13H |
Clave InChI |
QPKPMOIAXIPWPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OP(=O)(C(Cl)Cl)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


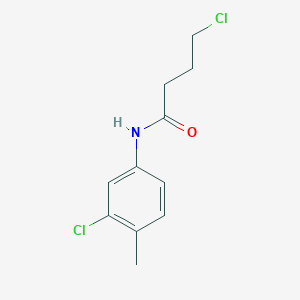
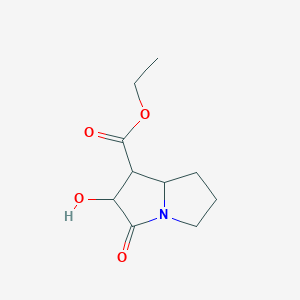



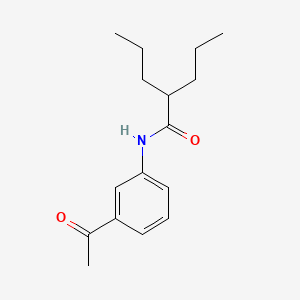
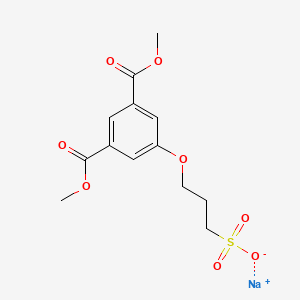
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
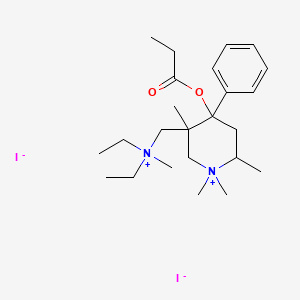
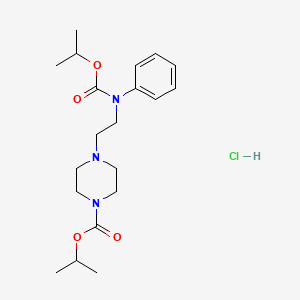

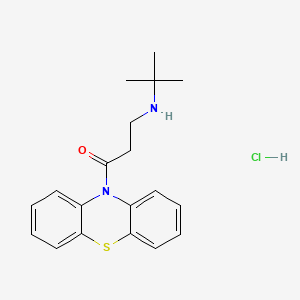
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
